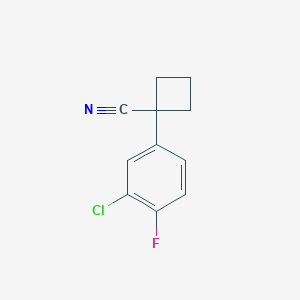

1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Beschreibung

1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a substituted cyclobutane derivative featuring a nitrile (-CN) functional group and a 3-chloro-4-fluorophenyl aromatic ring. The compound’s unique combination of a strained cyclobutane ring, electronegative halogen substituents, and nitrile group may influence its physicochemical properties and reactivity.

Eigenschaften

Molekularformel |

C11H9ClFN |

|---|---|

Molekulargewicht |

209.65 g/mol |

IUPAC-Name |

1-(3-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H9ClFN/c12-9-6-8(2-3-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |

InChI-Schlüssel |

OPQRRLSYKRTTGO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(C#N)C2=CC(=C(C=C2)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for introducing the cyclobutane-carbonitrile moiety onto the 3-chloro-4-fluorophenyl ring. The electron-withdrawing nitro or halogen groups on the aromatic ring activate specific positions for substitution. For example, 3-chloro-4-fluoronitrobenzene (CAS 350-30-1) serves as a precursor, where the nitro group can be replaced by a cyclobutane-carbonitrile anion under basic conditions.

Reaction Conditions :

-

Substrate : 3-Chloro-4-fluoronitrobenzene (1.0 equiv)

-

Nucleophile : Cyclobutanecarbonitrile anion (generated via deprotonation with KOH or NaH)

-

Solvent : Acetonitrile or DMF

-

Temperature : 40–60°C

The nitro group’s reduction to an amine (using H₂/Pd-C or SnCl₂) may precede further functionalization, though direct substitution is preferred to minimize steps.

Suzuki-Miyaura Cross-Coupling

For constructing the aryl-cyclobutane bond, Suzuki coupling offers regioselective control. A cyclobutane boronic ester reacts with a 3-chloro-4-fluorophenyl halide (Br or I) in the presence of a palladium catalyst.

Representative Protocol :

-

Aryl Halide : 1-Bromo-3-chloro-4-fluorobenzene (1.0 equiv)

-

Boronic Ester : Cyclobutanecarbonitrile boronic ester (1.2 equiv)

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃

-

Solvent : THF/H₂O (4:1)

-

Temperature : 80°C, 12 h

-

Yield : 70–78%

This method avoids harsh conditions but requires anhydrous solvents and inert atmospheres to prevent boronic ester hydrolysis.

Cyanoalkylation via Grignard Reagents

Optimization and Process Chemistry

Solvent and Catalyst Screening

Comparative studies show that DMF enhances reaction rates for SNAr due to its high polarity, while THF improves Suzuki coupling yields by stabilizing palladium intermediates. Catalyst systems like Pd(OAc)₂/XPhos reduce side reactions in coupling steps, achieving >90% conversion.

Temperature and Time Dependence

-

SNAr : Reactions at 60°C for 18 h achieve 85% yield, whereas 40°C requires 24 h for similar results.

-

Suzuki Coupling : Elevating temperatures to 100°C reduces reaction time to 6 h but risks boronic ester degradation.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Halogen Sources

Using 3-chloro-4-fluoroiodobenzene instead of bromo derivatives reduces catalyst loading by 30% due to higher reactivity.

Analyse Chemischer Reaktionen

1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: As mentioned earlier, the compound can be synthesized using coupling reactions like the Suzuki–Miyaura coupling.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlor-4-fluorphenyl)cyclobutancarbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung kann in biologischen Studien verwendet werden, um ihre Auswirkungen auf verschiedene biologische Pfade zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Chlor-4-fluorphenyl)cyclobutancarbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Der genaue Mechanismus kann je nach spezifischer Anwendung und dem untersuchten biologischen System variieren. Im Allgemeinen kann die Verbindung mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und so zu Veränderungen in zellulären Prozessen führen.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. Generally, the compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The compound is compared to two analogs from :

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6): Contains a carboxylic acid (-COOH) group and a 4-chlorophenyl substituent.

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile : Features a cyclohexane ring and a nitrile group with a 4-chlorophenyl substituent.

Key structural differences include:

- Substituent position and identity : The target compound has a 3-chloro-4-fluorophenyl group, introducing ortho-fluorine and meta-chlorine, whereas analogs have para-chlorine.

- Ring size : Cyclobutane (4-membered) vs. cyclohexane (6-membered).

- Functional groups : Nitrile vs. carboxylic acid.

Physical and Chemical Properties

The table below summarizes available

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Ring Size | Functional Group | CAS RN | Melting Point |

|---|---|---|---|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile | C₁₁H₉ClFN | 209.65 (calc) | 3-Cl, 4-F | Cyclobutane | Nitrile | Not provided | Not available |

| 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid | C₁₁H₁₁ClO₂ | 210.65 | 4-Cl | Cyclobutane | Carboxylic acid | 50921-39-6 | 80–82°C |

| 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile | C₁₃H₁₄ClN | 219.70 | 4-Cl | Cyclohexane | Nitrile | Not provided | Not available |

Key Observations :

- Molecular Weight : The cyclohexane analog has a higher molecular weight due to the larger ring.

- Functional Group Impact : The carboxylic acid analog (mp 80–82°C) is likely more polar and hydrophilic than nitrile-containing compounds, which may exhibit lower solubility in aqueous media.

Electronic and Pharmacological Implications

- Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound creates a distinct electronic environment. Fluorine’s electronegativity may enhance dipole moments and influence binding interactions in biological systems, as seen in drug design contexts (e.g., lists a related piperazine as a designer stimulant/hallucinogen) .

- Nitrile Group : Compared to carboxylic acid, the nitrile group offers metabolic stability and resistance to hydrolysis, which could be advantageous in pharmaceutical intermediates .

Q & A

Q. Q1. What are the common synthetic routes for 1-(3-Chloro-4-fluorophenyl)cyclobutanecarbonitrile, and how can its purity be validated?

The synthesis typically involves multi-step pathways, including cyclization reactions and halogenation. For example, chlorobenzyl derivatives (e.g., 3-chloro-4-fluorobenzyl chloride) may undergo nucleophilic substitution with cyclobutane precursors, followed by nitrile group introduction via cyanation reagents like sodium cyanide . Characterization requires:

- Melting point analysis (e.g., mp 50–52°C for analogous compounds ).

- Spectroscopic validation : NMR (¹H/¹³C) to confirm aromatic substitution patterns and cyclobutane ring integrity, FT-IR for nitrile absorption (~2200 cm⁻¹), and HPLC for purity assessment (>95%) .

Advanced Synthetic Challenges

Q. Q2. How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., 3-chloro-4-fluorophenyl) to the cyclobutane ring?

Steric hindrance from the chloro-fluoro substituents may reduce reactivity. Strategies include:

- Temperature control : Slow addition of reagents at −10°C to minimize side reactions.

- Catalyst selection : Use of Pd-catalyzed cross-coupling for selective aryl-cyclobutane bonding .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Contradictions in reported yields (e.g., 60–80% in similar syntheses ) may arise from trace moisture or incomplete halogenation; replicate conditions with strict anhydrous protocols.

Safety and Handling Protocols

Q. Q3. What safety measures are critical when handling this compound, given limited toxicity data?

Due to uncharacterized acute/chronic toxicity (common in early-stage research compounds ):

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Inert atmosphere (argon) at −20°C to prevent degradation .

Advanced protocols recommend periodic air monitoring and emergency response training for spills .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q4. How does the chloro-fluoro substitution pattern influence the compound’s potential as a pharmacophore?

The 3-chloro-4-fluoro motif enhances electrophilicity and binding affinity to hydrophobic enzyme pockets. SAR studies on analogous carbonitriles (e.g., COX-2 inhibitors ) suggest:

- Meta-chloro groups improve steric complementarity.

- Para-fluoro increases metabolic stability by resisting oxidative degradation .

Advanced studies should compare bioactivity against analogs like 1-(4-Chloro-3-fluorophenyl)cyclopentane-1-carbonitrile using enzyme inhibition assays (e.g., IC₅₀ determination).

Data Contradictions and Reproducibility

Q. Q5. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Variations in melting points (e.g., ±2°C differences ) may stem from polymorphic forms or impurities. Methodological solutions include:

- Recrystallization : Use ethanol/water mixtures to isolate pure crystalline forms.

- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT) .

For spectral contradictions (e.g., unexpected ¹³C signals), perform 2D NMR (HSQC, HMBC) to resolve assignments .

Environmental and Ecological Impact Assessment

Q. Q6. What methodologies are recommended for evaluating the environmental persistence of understudied carbonitriles like this compound?

Despite limited ecotoxicity data :

- PBT screening : Use OECD 301D (ready biodegradability) and log Kow predictions to assess bioaccumulation.

- Soil mobility : Column chromatography with HPLC-UV quantifies leaching potential .

Advanced studies may employ in silico tools (EPI Suite) to model degradation pathways and prioritize experimental testing .

Interaction Studies with Biological Targets

Q. Q7. What experimental designs are suitable for probing interactions between this compound and cellular receptors?

- Surface plasmon resonance (SPR) : Real-time kinetics for binding affinity (KD) .

- Molecular docking : Align the chloro-fluoro-cyclobutane scaffold with receptor active sites (e.g., using AutoDock Vina) .

Contradictions in binding data (e.g., conflicting IC₅₀ values) require orthogonal assays like fluorescence polarization or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.